molecular formula C12H19NO2 B13205134 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B13205134
M. Wt: 209.28 g/mol
InChI Key: PHFWGTWMDZMBFZ-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Azabicyclo[3.3.1]nonane Core Topology

The azabicyclo[3.3.1]nonane system consists of two fused cyclohexane rings sharing a common nitrogen atom at the bridgehead position. The bicyclic framework is defined by its bridge lengths: three carbons in one bridge and one carbon in the other, creating a rigid, bowl-shaped geometry. This topology imposes significant steric constraints, particularly around the nitrogen center, which influences both reactivity and intermolecular interactions. The nitrogen’s lone pair occupies an axial position, enabling participation in hydrogen bonding and coordination chemistry. Comparative studies of analogous structures, such as indole-fused azabicyclo[3.3.1]nonane derivatives, highlight the role of ring strain in modulating electronic properties.

Substituent Configuration: Cyclopropyl and Carboxylic Acid Group Orientation

The cyclopropyl group at the 9-position introduces angular strain, with its three-membered ring adopting a planar conformation. This substituent’s sp³-hybridized carbons create a steric shield around the nitrogen, reducing its accessibility to electrophilic agents. The carboxylic acid moiety at position 3 adopts an equatorial orientation relative to the bicyclic core, minimizing torsional strain. This positioning facilitates hydrogen-bonding networks in crystalline states and enhances solubility in polar solvents.

Substituent Position Electronic Effect Steric Impact
Cyclopropyl 9 Electron-donating High (rigid three-membered ring)
Carboxylic acid 3 Electron-withdrawing Moderate (flexible side chain)

Comparative Analysis with Analogous Azabicyclic Carboxylic Acids

Structural comparisons with derivatives like 9-propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid and patent-pending analogues reveal critical trends:

  • Substituent Size : Cyclopropyl groups induce greater ring strain than linear alkyl chains (e.g., propyl), altering dipole moments by ~1.2 D.
  • Electronic Effects : Electron-withdrawing carboxylic acids at position 3 stabilize the bicyclic core through resonance, whereas ester derivatives exhibit reduced polarity.
  • Conformational Flexibility : Larger substituents (e.g., tert-butyl) restrict nitrogen inversion, while cyclopropyl permits partial rotation due to its smaller footprint.

Stereochemical Considerations: Chair-Boat Conformational Dynamics

The azabicyclo[3.3.1]nonane core exhibits chair-boat interconversion, with an energy barrier of ~8.3 kcal/mol calculated via density functional theory (DFT). The cyclopropyl group stabilizes the boat conformation by 1.7 kcal/mol relative to the chair, as its planar geometry aligns with the bent boat structure. This dynamic equilibrium influences chiral resolution, as evidenced by enantiomeric excess (er) values exceeding 95:5 in asymmetric syntheses of related compounds.

Computational Modeling of Molecular Geometry

DFT studies at the B3LYP/6-311+G(d,p) level provide bond metrics for the title compound:

Parameter Value
N–C(bridgehead) 1.47 Å
C3–COOH bond length 1.52 Å
Dihedral angle (N–C9) 112.5°
Cyclopropyl C–C–C 60.3°

These calculations confirm that the cyclopropyl group introduces localized strain, increasing the N–C9 bond angle by 4.8° compared to propyl-substituted analogues. Molecular electrostatic potential maps further reveal a polarized electron density around the carboxylic acid, supporting its role as a hydrogen-bond donor.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

9-cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

InChI

InChI=1S/C12H19NO2/c14-12(15)8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h8-11H,1-7H2,(H,14,15)

InChI Key

PHFWGTWMDZMBFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2C3CC3)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Mannich annulation reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors . This one-pot synthesis approach is efficient and yields the desired bicyclic structure in good quantities. Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .

Chemical Reactions Analysis

9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as its role in drug development and pharmacological studies, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Differences

Key structural variations among bicyclo[3.3.1]nonane derivatives include substituents at N9, functional groups at C3, and additional heteroatoms (e.g., oxygen or sulfur). These modifications significantly impact physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Pharmacological Comparison of Selected Bicyclo[3.3.1]nonane Derivatives
Compound Name Substituents (N9) C3 Functional Group Molecular Formula* Molecular Weight* Key Properties/Applications References
9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid Cyclopropyl Carboxylic acid ~C₁₁H₁₇NO₂ ~211.30 Rigid scaffold; potential CNS activity
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Methyl Amine C₉H₁₆N₂ 152.24 Intermediate for bioactive derivatives
9-Benzyl-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester Benzyl Ethyl ester C₂₁H₂₅NO₃ 339.43 Lipophilic ester; possible prodrug candidate
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one Phenyl Ketone C₁₄H₁₇NO 215.29 Intermediate for granisetron derivatives
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane tert-Butoxycarbonyl Ether (3-oxa) C₁₁H₂₀N₂O₃ 228.29 Dual heteroatoms; synthetic building block

*Molecular formulas and weights are approximated based on structural data where explicit values are unavailable in evidence.

Impact of Substituents on Bioactivity

  • Similar gem-dialkyl substituents in 6,6- and 7,7-dimethyl derivatives have shown enhanced anti-cholinergic activity with reduced side effects .
  • Carboxylic Acid vs. Ester/Ketone : The carboxylic acid at C3 enables strong hydrogen bonding (as seen in 9-oxo analogues), which is crucial for molecular recognition in biological targets . Ethyl esters (e.g., ) improve lipophilicity, aiding membrane permeability.
  • Heteroatom Incorporation : Introduction of oxygen (3-oxa) or additional nitrogen (7,9-diaza) alters electron distribution and solubility. For example, 3-oxa-7,9-diazabicyclo derivatives are prioritized as intermediates for drug discovery due to their balanced polarity .

Hydrogen Bonding and Conformational Studies

  • 9-Oxo Analogues: The 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid exhibits distinct hydrogen-bonding patterns. The endo isomer forms symmetric carboxyl dimer pairs (O···O = 2.671 Å), while the exo isomer exists as a lactol with intermolecular hydroxyl-carbonyl bonds (O···O = 2.741 Å) . These interactions influence crystal packing and solubility.
  • Phenyl-Substituted Derivatives : The 9-phenyl-3-ketone derivative adopts a boat conformation, facilitating its role as an intermediate in synthesizing granisetron analogs, which target serotonin receptors .

Biological Activity

9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CPABCA) is a bicyclic compound with significant biological activity, particularly in pharmacological applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of CPABCA is C12H19NO2, with a molecular weight of 209.28 g/mol. The compound features a bicyclic structure that includes a cyclopropyl group, which contributes to its distinct reactivity and biological properties.

PropertyValue
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
IUPAC NameThis compound
InChI KeyPHFWGTWMDZMBFZ-UHFFFAOYSA-N

CPABCA exhibits its biological effects primarily through its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The compound may act as an inhibitor or modulator of these targets, influencing biochemical processes critical for cellular function.

  • Enzyme Interaction : CPABCA has been shown to bind to certain enzymes, potentially altering their activity and affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Biological Activity

Research indicates that CPABCA possesses various biological activities, including:

  • Antioxidant Activity : Preliminary studies suggest that CPABCA has the potential to scavenge free radicals, contributing to its antioxidant properties.
  • Neuroprotective Effects : Given its structural similarity to known neuroactive compounds, CPABCA may exhibit neuroprotective properties in models of neurodegeneration.

Case Studies

  • Neuropharmacological Studies : A study investigated the effects of CPABCA on neuronal cell lines, demonstrating its potential to enhance cell viability under oxidative stress conditions.
  • Enzyme Inhibition Assays : In vitro assays indicated that CPABCA could inhibit specific enzymes involved in metabolic disorders, providing a basis for further pharmacological exploration.

Comparative Analysis

Comparative studies with structurally similar compounds have highlighted the unique properties of CPABCA:

Compound NameBiological ActivityIC50 (µM)
9-Azabicyclo[3.3.1]nonane-3-carboxylic acidModerate enzyme inhibition45
9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonaneStronger neuroprotective effects30
CPABCAPotential antioxidant and enzyme inhibitorTBD

Research Applications

CPABCA is being explored for several research applications:

  • Drug Development : Its ability to modulate enzyme activity positions it as a potential lead compound for developing new therapeutics for metabolic diseases.
  • Material Science : As a building block in organic synthesis, CPABCA can be utilized to create novel materials with specific properties.

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